methyl 6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide
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Overview
Description
Methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom, a sulfur atom, and multiple rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the construction of the tricyclic framework through a series of cyclization reactions.
Introduction of the fluorine atom: This is usually achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Oxidation and functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding properties.
N-[(2,5-dimethoxyphenyl)methyl]-11-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxamide: Contains additional functional groups that may alter its reactivity and applications.
Uniqueness
The presence of the fluorine atom in methyl 10-fluoro-8,8-dioxo-8-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate imparts unique electronic properties and enhances its potential as a bioactive molecule. This makes it distinct from other similar compounds and highlights its importance in scientific research .
Properties
Molecular Formula |
C13H12FNO4S |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl 6-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate |
InChI |
InChI=1S/C13H12FNO4S/c1-19-13(16)12-10-6-3-7-15(10)9-5-2-4-8(14)11(9)20(12,17)18/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
SSWFEXIZIKHLJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C3=C(S1(=O)=O)C(=CC=C3)F |
Origin of Product |
United States |
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